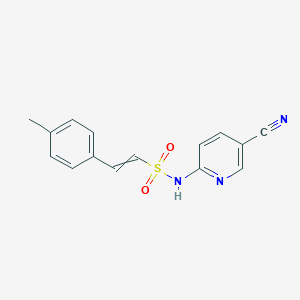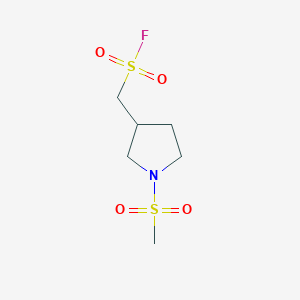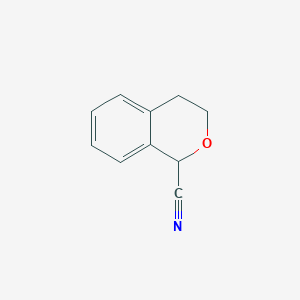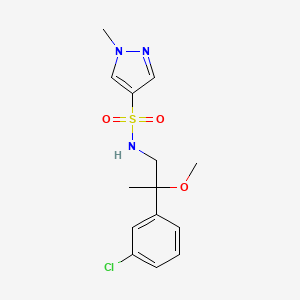
4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C11H12IN3O . It has a molecular weight of 329.14 .
Synthesis Analysis
The synthesis of this compound involves a reaction with pyridinium p-toluenesulfonate in dichloromethane at 50℃ for 2 hours . The reaction mixture consists of 4-amino-1H-indazole, 3,4-dihydro-2H-pyran, and PPTS in CH2Cl2 . After the reaction, the mixture is cooled to room temperature and poured into water. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with water, dried (Na2SO4), and concentrated. The crude residue is then purified by chromatography to furnish 4-iodo-1-(2-tetrahydropyranyl) indazole as an oil .Scientific Research Applications
Structural Characterization and Analysis
- Structural Characterization : The pyrazoline compound, similar in structure to 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This study contributes to the understanding of the molecular structure and intermolecular interactions of such compounds, which is crucial in the development of new materials and drugs (Delgado et al., 2020).
Synthesis and Biological Evaluation
Synthesis and Antiproliferative Activity : A variety of pyrazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Such studies are significant for the development of new anticancer agents (Razmienė et al., 2021).
Antimicrobial and Anticancer Activities : Novel pyrazoline derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. The inhibition of key enzymes like carbonic anhydrase and acetylcholinesterase was also studied, highlighting the potential of these compounds in therapeutic applications (Kocyigit et al., 2019).
Density Functional Theory Studies
- DFT Studies for Molecular Structure : Studies involving Density Functional Theory (DFT) have been conducted to calculate the molecular structure of pyrazole derivatives. These studies help in understanding the electronic properties and potential applications of such compounds in various fields (Liao et al., 2022).
Application in Organic Synthesis
- Electrophilic Halogenation for Synthesis : Research on the electrophilic halogenation of hydrazones, including 4-iodo-3-CF3-pyrazoles, demonstrates an efficient approach for synthesizing a broad family of tetrasubstituted pyrazoles. This method is significant for the development of new organic synthesis methodologies (Muzalevskiy & Nenajdenko, 2018).
Safety and Hazards
properties
IUPAC Name |
4-iodo-1-(oxan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMUJCQTYLHICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2821962.png)

![tert-butyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2821965.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B2821968.png)
![6-Bromo-3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2821969.png)
![1,3-dimethyl-6-(4-methylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821971.png)
![Methyl 3-[(4-bromobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2821973.png)
![2-(3-benzyl-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2821975.png)

![3-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2821979.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2821980.png)

